molecular formula C10H12O B1360184 3,4-Xylylacetaldehyde CAS No. 68844-97-3

3,4-Xylylacetaldehyde

Cat. No.: B1360184
CAS No.: 68844-97-3
M. Wt: 148.2 g/mol
InChI Key: ZEDGDXNOJMGMMM-UHFFFAOYSA-N
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Description

3,4-Xylylacetaldehyde, also known as 3,4-dimethylbenzeneacetaldehyde, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is part of the aldehyde family and is characterized by the presence of an aldehyde group attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Xylylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with acetyl chloride, followed by a reduction of the resulting 3,4-dimethylacetophenone to the corresponding alcohol and subsequent oxidation to the aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3,4-dimethylbenzyl chloride, followed by oxidation. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas, followed by oxidation using reagents such as chromium trioxide or potassium permanganate.

Types of Reactions:

    Oxidation: this compound can be oxidized to 3,4-dimethylbenzoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3,4-dimethylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: 3,4-Dimethylbenzoic acid.

    Reduction: 3,4-Dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Xylylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-xylylacetaldehyde largely depends on its chemical reactivity. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical processes. The aldehyde group can also participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the methyl groups, making it less reactive in electrophilic substitution reactions.

    p-Tolualdehyde: Has a single methyl group at the para position, resulting in different reactivity and physical properties.

    m-Tolualdehyde: Similar structure but with a single methyl group at the meta position, affecting its chemical behavior.

Uniqueness: 3,4-Xylylacetaldehyde is unique due to the presence of two methyl groups on the benzene ring, which significantly influence its reactivity and physical properties. These methyl groups activate the aromatic ring towards electrophilic substitution and affect the compound’s boiling point, density, and solubility.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDGDXNOJMGMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052673
Record name 3,4-Dimethyl-benzeneacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68844-97-3
Record name 3,4-Dimethylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68844-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, 3,4-dimethyl-
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Record name 3,4-Dimethyl-benzeneacetaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylylacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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